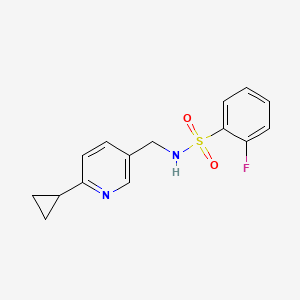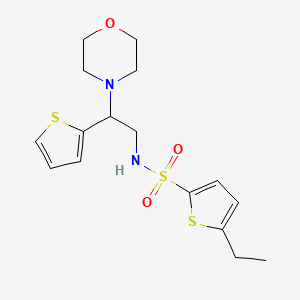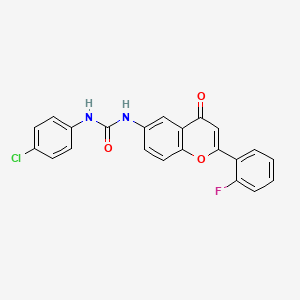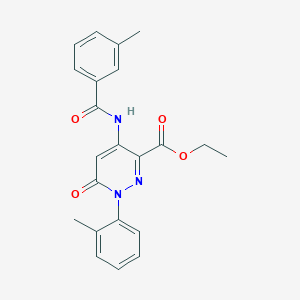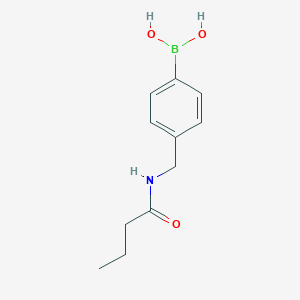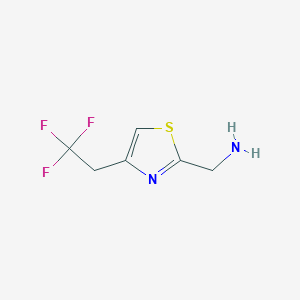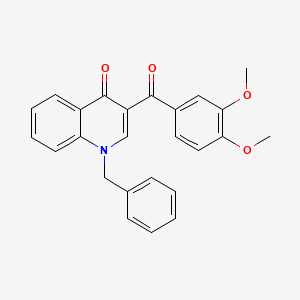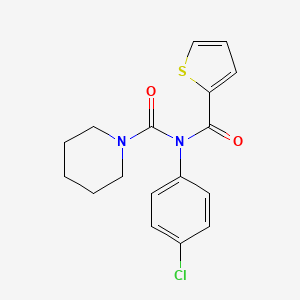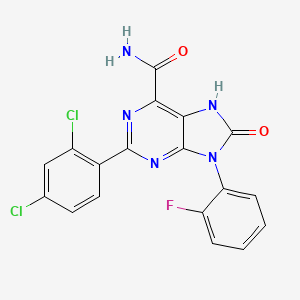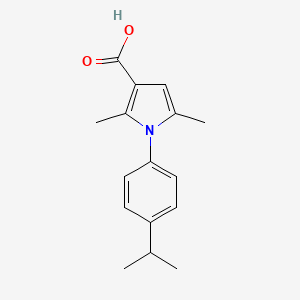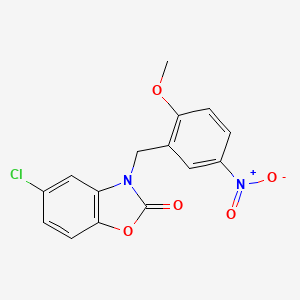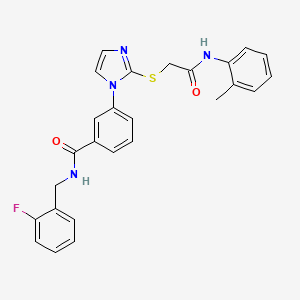![molecular formula C21H16N2O2S2 B2374721 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide CAS No. 896344-62-0](/img/structure/B2374721.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide compounds and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide and its derivatives have been studied for their potential anticancer properties. A study designed and synthesized a series of substituted benzamides, including compounds structurally similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Antioxidant Activity
Research on benzothiazole derivatives has indicated their capacity for antioxidant activity. For instance, benzothiazole-isothiourea derivatives showed significant scavenging activity in vitro and demonstrated a protective effect against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Antimicrobial Agents
A variety of benzamide derivatives, including structures similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide, have been synthesized and tested for antimicrobial properties. Some of these compounds displayed potent antibacterial activity, particularly against Gram-positive strains, and antifungal properties (Bikobo et al., 2017).
Supramolecular Gelators
Certain N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior. These studies focus on understanding the role of methyl functionality and non-covalent interactions in their gelation/non-gelation behavior, which is critical for applications in material science (Yadav & Ballabh, 2020).
Stearoyl-CoA Desaturase-1 Inhibitors
In the field of metabolic diseases, benzamide derivatives have been explored as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These compounds, including those structurally akin to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide, have shown efficacy in reducing plasma desaturation index in animal models (Uto et al., 2009).
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-18-8-4-2-6-15(18)20(25)22-13-10-11-14(17(24)12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNCRNRDHDYCNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

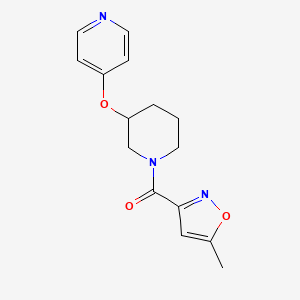
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
